
N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-3-((4-fluorophenyl)thio)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-3-((4-fluorophenyl)thio)propanamide, also known as DMTFMTP, is a synthetic compound that has gained attention in the scientific community for its potential therapeutic applications.
作用機序
N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-3-((4-fluorophenyl)thio)propanamide is believed to exert its therapeutic effects through the inhibition of specific enzymes and receptors. It has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. Additionally, this compound has been shown to bind to the transient receptor potential vanilloid type 1 (TRPV1) receptor, which is involved in pain perception and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer research, this compound has been shown to induce apoptosis, inhibit cell proliferation, and decrease angiogenesis. Inflammation studies have shown that this compound can reduce the production of pro-inflammatory cytokines and increase the production of anti-inflammatory cytokines. Additionally, this compound has been shown to reduce pain in animal models.
実験室実験の利点と制限
N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-3-((4-fluorophenyl)thio)propanamide has several advantages for lab experiments, including its high purity and stability. However, this compound has limitations in terms of its solubility and bioavailability, which can affect its efficacy in vivo. Additionally, this compound has limited toxicity data, which can impact its potential use in clinical settings.
将来の方向性
There are several future directions for N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-3-((4-fluorophenyl)thio)propanamide research, including the development of more efficient synthesis methods, the investigation of its pharmacokinetic properties, and the exploration of its potential use in combination therapy. Additionally, further studies are needed to determine the safety and efficacy of this compound in clinical settings.
Conclusion:
In conclusion, this compound is a synthetic compound that has shown potential therapeutic applications in various fields such as cancer, inflammation, and pain management. Its mechanism of action involves the inhibition of specific enzymes and receptors, and it has been shown to have various biochemical and physiological effects. While this compound has advantages for lab experiments, it also has limitations in terms of its solubility and bioavailability. Further research is needed to determine the safety and efficacy of this compound in clinical settings and to explore its potential use in combination therapy.
合成法
N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-3-((4-fluorophenyl)thio)propanamide can be synthesized through a multistep process involving thiazole, 4-fluorothiophenol, and 2,4-dimethoxybenzaldehyde. The final product is obtained through purification and crystallization techniques. The purity and yield of this compound can be determined through various analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
科学的研究の応用
N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-3-((4-fluorophenyl)thio)propanamide has been studied for its potential therapeutic applications in various fields such as cancer, inflammation, and pain management. In cancer research, this compound has shown promising results in inhibiting the growth of tumor cells in vitro and in vivo. Inflammation studies have also shown that this compound can reduce the production of pro-inflammatory cytokines, which can lead to a reduction in inflammation. Additionally, this compound has been studied for its potential use in pain management, as it has been shown to reduce pain in animal models.
特性
IUPAC Name |
N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-(4-fluorophenyl)sulfanylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN2O3S2/c1-25-14-5-8-16(18(11-14)26-2)17-12-28-20(22-17)23-19(24)9-10-27-15-6-3-13(21)4-7-15/h3-8,11-12H,9-10H2,1-2H3,(H,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBOXJNGEVIKZEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CSC(=N2)NC(=O)CCSC3=CC=C(C=C3)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[6-methoxy-3-(4-methoxybenzoyl)-4-oxoquinolin-1-yl]acetamide](/img/structure/B2902332.png)
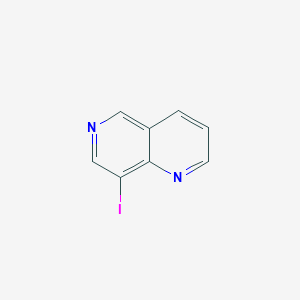
![4-(3,4-dimethylphenyl)-1H-benzo[b][1,4]diazepin-2(3H)-one](/img/structure/B2902334.png)
![2-ethoxy-N-[(4-methoxyphenyl)methyl]-4-methyl-5-(propan-2-yl)benzene-1-sulfonamide](/img/structure/B2902335.png)

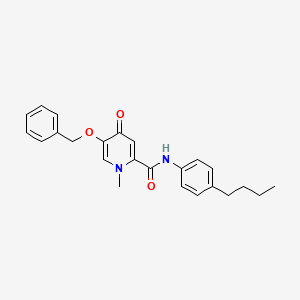
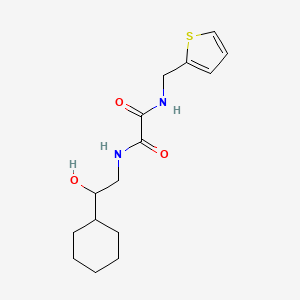
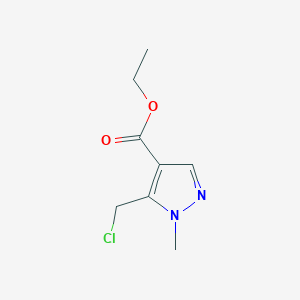
![(E)-N-(2-(3-(1H-imidazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-(benzo[d][1,3]dioxol-5-yl)acrylamide](/img/structure/B2902346.png)

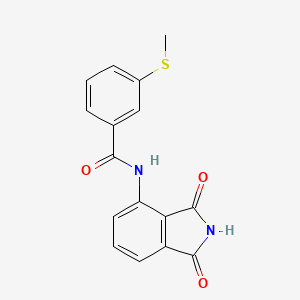
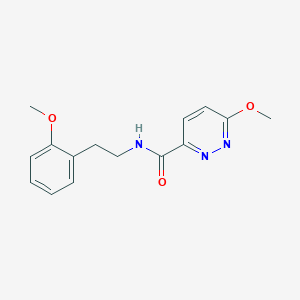

![N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-2-tosylacetamide](/img/structure/B2902354.png)